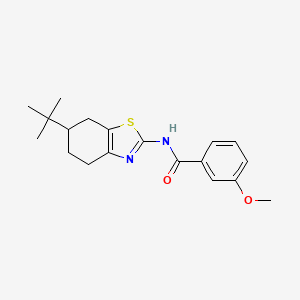![molecular formula C19H18ClN3O3 B11336539 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11336539.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-chloro-3-méthylphénoxy)-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un groupe phénoxy chloré et un cycle oxadiazole, ce qui en fait un sujet d'intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-chloro-3-méthylphénoxy)-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]acétamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du 4-chloro-3-méthylphénol, qui est ensuite réagi avec de l'acide chloroacétique pour former de l'acide 2-(4-chloro-3-méthylphénoxy)acétique. Cet intermédiaire est ensuite couplé à la 4-(3,4-diméthylphényl)-1,2,5-oxadiazole-3-amine dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Les étapes clés incluent l'utilisation de solvants, de catalyseurs et de contrôles de température appropriés pour faciliter les réactions efficacement .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-chloro-3-méthylphénoxy)-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, telles que la température, le solvant et le temps de réaction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés ou hydrogénés .
Applications de recherche scientifique
Le 2-(4-chloro-3-méthylphénoxy)-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]acétamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du 2-(4-chloro-3-méthylphénoxy)-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-chloro-2-méthylphénoxyacétique : Un composé apparenté présentant des caractéristiques structurales similaires.
2-(4-chloro-2-méthylphénoxy)-3’-(trifluorométhyl)acétanilide : Un autre composé avec un groupe phénoxy chloré.
(4-chloro-2-isopropoxyphényl)(3,5-diméthylphényl)méthanol : Un composé présentant des similitudes structurales mais des groupes fonctionnels différents
Unicité
Le 2-(4-chloro-3-méthylphénoxy)-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]acétamide est unique en raison de sa combinaison d'un groupe phénoxy chloré et d'un cycle oxadiazole. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C19H18ClN3O3 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-4-5-14(8-12(11)2)18-19(23-26-22-18)21-17(24)10-25-15-6-7-16(20)13(3)9-15/h4-9H,10H2,1-3H3,(H,21,23,24) |
Clé InChI |
OTKRBDVGBXGJNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide](/img/structure/B11336460.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11336461.png)
![3,5-dimethyl-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole](/img/structure/B11336463.png)

![2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11336471.png)
![4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11336481.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336482.png)
![N-(4-methylbenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336483.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11336485.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11336486.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B11336490.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B11336497.png)
![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11336506.png)
![N-[4-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11336517.png)
